molecular formula C4H12BrNO B3050082 2-Amino-2-methylpropan-1-ol hydrobromide CAS No. 23551-87-3

2-Amino-2-methylpropan-1-ol hydrobromide

Cat. No.: B3050082
CAS No.: 23551-87-3
M. Wt: 170.05 g/mol
InChI Key: CVDCCNFKBRVGSR-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropan-1-ol hydrobromide is a chemical compound with the CAS Number: 23551-87-3 . It has a molecular weight of 170.05 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H11NO.BrH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H . The InChI key is CVDCCNFKBRVGSR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a colorless or yellowish liquid . It is miscible with water, ethanol, benzene, ether, and acetone . It has a relative density of 0.8879 and a boiling point of 134.6°C .

Scientific Research Applications

Metabolic Pathways and Drug Conjugation

The study of drug metabolism, particularly Phase 2 reactions like glucuronidation, plays a critical role in understanding how substances like 2-Amino-2-methylpropan-1-ol hydrobromide might be processed within biological systems. Glucuronidation, a significant pathway for drug conjugation in vertebrates, involves the conjugation of polar molecules with drugs or their metabolites, facilitating their excretion. This process is crucial for detoxifying and eliminating drugs and their metabolites from the body (Dutton, 1978).

Flavor Chemistry in Foods

Branched chain aldehydes, derived from amino acids, are essential for the flavor profiles of various foods. Research into the production and breakdown pathways of these compounds, including those related to this compound, highlights the importance of understanding these processes for food science. This knowledge allows for the control over the formation of desirable flavor compounds in food products (Smit, Engels, & Smit, 2009).

Hydrophilic Interaction Chromatography

The application of hydrophilic interaction chromatography (HILIC) for separating polar, weakly acidic, or basic samples, including those related to this compound, underscores its value in analytical chemistry. HILIC is particularly advantageous for analyzing compounds that are difficult to separate using traditional reversed-phase liquid chromatography, offering complementary selectivity and enhanced sensitivity (Jandera, 2011).

Mucoactive Agents in Respiratory Diseases

Ambroxol, a mucoactive agent chemically related to this compound, has been extensively studied for its efficacy in treating respiratory diseases. Clinical evidence supports its use in pediatric patients, including those as young as one month old, for treating acute and chronic bronchopulmonary disorders associated with abnormal mucus secretion and impaired mucus transport. These studies found ambroxol to be well-tolerated and effective, highlighting its potential therapeutic benefits (Kantar et al., 2020).

Properties

IUPAC Name

2-amino-2-methylpropan-1-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.BrH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDCCNFKBRVGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606773
Record name 2-Amino-2-methylpropan-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23551-87-3
Record name NSC139955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-2-methylpropan-1-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-methyl-1-propanol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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